Nalbzoh

Description

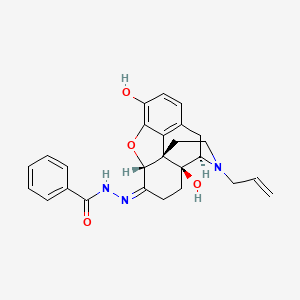

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27N3O4 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |

InChI |

InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/b27-18-/t20-,23+,25+,26-/m1/s1 |

InChI Key |

AKXCFAYOTIEFOH-PMHQJZHPSA-N |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4/C(=N\NC(=O)C5=CC=CC=C5)/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |

Canonical SMILES |

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Synonyms |

6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |

Origin of Product |

United States |

Synthetic Methodologies and Analog Design for Nalbzoh

Established Synthetic Pathways for Nalbzoh Core Structure

The synthesis of this compound has been previously reported. nih.gov While specific detailed synthetic steps were not extensively described in the available literature snippets, it is understood that this compound is synthesized from naloxone (B1662785). ontosight.ai Naloxone itself can be synthesized from thebaine through a series of oxidation, reduction, and functionalization steps. google.com The formation of this compound involves the attachment of a benzoylhydrazone group to the naloxone molecule. ontosight.ai This indicates a reaction between naloxone and benzoylhydrazine or a related derivative.

Novel Approaches to this compound Synthesis and Yield Optimization

Information specifically detailing novel approaches to this compound synthesis or methods for yield optimization was not found in the consulted sources. Research has primarily focused on the pharmacological characterization and the synthesis of its analogs.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives have been explored to investigate their effects on various opioid receptor subtypes. nih.govuni-freiburg.defda.gov Modifying the structure of this compound, particularly through substitutions on the benzoyl ring, has been a key strategy in developing compounds with altered binding affinities and activities. nih.govuni-freiburg.defda.gov

Strategies for Structural Diversification of this compound

A primary strategy for the structural diversification of this compound involves making substitutions on the benzoyl ring. Studies have examined a series of derivatives with different substituents on this ring. nih.govuni-freiburg.de These substitutions have been shown to have dramatic effects on the binding affinities of the derivatives against various opioid receptor subtypes, including kappa 1, kappa 3, mu, and delta receptors. nih.govuni-freiburg.defda.gov

Quantitative structure-activity relationships (QSAR) have been determined for 4′-substituted naloxone benzoylhydrazones to understand how these structural changes influence binding affinity. fda.gov These studies suggest that the effects of substituents on the 4′ position of the benzoyl ring can vary depending on the specific opioid receptor subtype. fda.gov For instance, the effects on mu1 and mu2 receptors appear similar, while significant variations are observed for kappa 3, kappa 1, and delta receptors. nih.govuni-freiburg.defda.gov Research indicates that substituents with large localized electrical effect parameters (σ1) might lead to a higher ratio of affinity for kappa 3 compared to kappa 1 receptors. fda.gov The binding of the 4′ substituent appears to involve interactions with hydrophobic regions of the receptor framework for most receptors, except possibly for delta and kappa 3. fda.gov These findings highlight the importance of specific structural modifications on the benzoyl ring in modulating the activity profile of this compound analogs.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Information regarding the stereoselective synthesis of specific enantiomers or diastereomers of this compound was not detailed in the provided search results. The reported chemical structure includes defined stereochemistry at several centers. fda.govguidetopharmacology.orguni.lu While the synthesis of stereoisomers is a critical aspect of medicinal chemistry, the available information does not elaborate on specific stereoselective synthetic routes for this compound or its analogs.

Molecular and Cellular Mechanisms of Nalbzoh Action

Identification of Putative Molecular Targets of Nalbzoh

This compound has been identified as a ligand with affinity for multiple opioid receptor subtypes, including mu (μ), delta (δ), and kappa (κ) receptors, as well as the nociceptin (B549756)/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. elyssabmargolis.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgcenmed.comtocris.comwikipedia.orgwikipedia.orgzhanggroup.orgctdbase.org Early studies suggested this compound might act at a pharmacologically defined kappa3 (κ3) opioid receptor site. elyssabmargolis.comwikipedia.orgwikipedia.orgcenmed.comtocris.comctdbase.orgnih.gov

Receptor Binding Studies with this compound

Receptor binding studies utilizing radiolabeled this compound ([³H]this compound) have provided insights into its interaction with opioid receptors. wikipedia.orgtocris.comtocris.com These studies have shown that [³H]this compound binds with high affinity to κ3-opioid sites in various neuronal cell systems, including calf striatum, mouse, rat, and guinea-pig brain, and neuroblastoma cell lines.

Quantitative binding assays have demonstrated this compound's affinity for μ, δ, and κ opioid receptors at nanomolar concentrations. tocris.com Competition binding experiments using selective antagonists have helped to further characterize this compound's binding profile. For instance, in rat striatal membranes, this compound's effect on [³⁵S]GTPγS binding was blocked by selective μ (CTAP), κ (nor-binaltorphimine), and δ (naltrindole) opioid receptor antagonists with varying potencies (pKi values of 8.63, 10.30, and 10.40, respectively).

Binding kinetics studies with [³H]this compound have revealed biphasic dissociation, suggesting the presence of two affinity states, one of which appears to be associated with G proteins. tocris.comatamankimya.com This high-affinity component was sensitive to guanine (B1146940) nucleotides like Gpp(NH)p and was eliminated by pertussis toxin treatment, indicating its association with G proteins of the Gi/Go family. tocris.comatamankimya.com

Studies in opioid receptor triple knockout mice (deficient in mu, delta, and kappa receptors) have shown that at a concentration of 50 nM, [³H]this compound binding was detected in these brains, with a distribution pattern suggestive of ORL1 labeling. wikipedia.org Quantitative analysis indicated that at this concentration, this compound binding was primarily to classical opioid receptors and ORL1 in an approximate ratio of 2:1. wikipedia.org

Table 1 summarizes representative binding affinities of this compound at different opioid receptors.

| Receptor Subtype | Ligand/Assay | pKi / pEC₅₀ | Reference |

| κ | [³⁵S]GTPγS binding | 9.70 | wikipedia.orgwikipedia.org |

| κ | cAMP assay | 9.45 | wikipedia.org |

| μ | [³⁵S]GTPγS binding | 8.59 | wikipedia.orgwikipedia.org |

| μ | cAMP accumulation inhibition | 8.74 | wikipedia.orgwikipedia.org |

| δ | [³⁵S]GTPγS binding | 8.49 | wikipedia.orgwikipedia.org |

| δ | cAMP formation inhibition | 8.61 | wikipedia.orgwikipedia.org |

| κ3 | [³H]this compound binding | ≥ 9.0 | elyssabmargolis.com |

| NOP (ORL1) | [¹²⁵I]Tyr¹⁴-NC displacement | 7.3 | wikipedia.org |

Enzyme Inhibition/Activation Profiling of this compound

This compound has demonstrated modulatory effects on adenylyl cyclase activity, an enzyme crucial in the regulation of cyclic AMP levels. Its effects on adenylyl cyclase are context- and brain region-dependent.

In membranes from the granule cell layer (GRL) of the rat olfactory bulb, this compound stimulated basal adenylyl cyclase activity by 40% with a pEC₅₀ of 8.14. elyssabmargolis.comwikidata.org It also significantly potentiated the stimulation of adenylyl cyclase elicited by corticotropin-releasing hormone and pituitary adenylate cyclase-activating peptide 38 in GRL membranes. elyssabmargolis.comwikidata.org This stimulatory effect was prevented by pertussis toxin treatment, suggesting the involvement of Gi/Go proteins. elyssabmargolis.comwikidata.org

Conversely, in membranes from the external plexiform layer (EPL) and GRL of the rat olfactory bulb, this compound elicited a concentration-dependent inhibition of forskolin-stimulated adenylyl cyclase activity, with pEC₅₀ values of 8.07 and 8.08, respectively. elyssabmargolis.comwikidata.org This inhibitory effect was not observed in the olfactory nerve-glomerular layer (ON-GL). elyssabmargolis.comwikidata.org

In CHO cells expressing the δ-opioid receptor (DOR) or μ-opioid receptor (MOR), this compound inhibited cyclic AMP formation with pEC₅₀ values of 8.61 and 8.74, respectively. wikipedia.orgwikipedia.org At the κ-opioid receptor (KOR), this compound also inhibited cyclic AMP formation with a pEC₅₀ of 9.45. wikipedia.orgwikipedia.org

At NOP receptors expressed in CHO cells, this compound inhibited cAMP formation with a lower potency (pEC₅₀ of 6.0) and efficacy (44% relative to nociceptin) compared to its effects on opioid receptors. wikipedia.org

Table 2 summarizes this compound's effects on adenylyl cyclase activity.

| System / Receptor | Effect on Adenylyl Cyclase | pEC₅₀ | Maximal Effect (relative to control/agonist) | Reference |

| Rat olfactory bulb GRL (basal) | Stimulation | 8.14 | 40% increase | elyssabmargolis.comwikidata.org |

| Rat olfactory bulb EPL (forskolin-stimulated) | Inhibition | 8.07 | 22.1% inhibition | elyssabmargolis.comwikidata.org |

| Rat olfactory bulb GRL (forskolin-stimulated) | Inhibition | 8.08 | 23.3% inhibition | elyssabmargolis.comwikidata.org |

| CHO cells expressing DOR | Inhibition of cAMP formation | 8.61 | - | wikipedia.orgwikipedia.org |

| CHO cells expressing MOR | Inhibition of cAMP accumulation | 8.74 | 65% of DAMGO Emax | wikipedia.orgwikipedia.org |

| CHO cells expressing KOR | Inhibition of cAMP formation | 9.45 | As effective as U-50,488 | wikipedia.org |

| CHO cells expressing NOP | Inhibition of cAMP formation | 6.0 | 44% of nociceptin Emax | wikipedia.org |

Protein-Protein Interaction Modulations by this compound

A key aspect of this compound's molecular mechanism involves its interaction with G proteins upon binding to opioid receptors. This compound has been shown to elicit a concentration-dependent stimulation of [³⁵S]GTPγS binding to membrane G proteins in various brain regions and cell lines, indicating G protein activation. elyssabmargolis.comwikipedia.orgwikidata.orgwikipedia.orgatamankimya.com This effect is consistent with its agonist or partial agonist activity at μ, δ, and κ opioid receptors. wikipedia.orgwikipedia.org

The stimulation of [³⁵S]GTPγS binding by this compound in rat olfactory bulb membranes was prevented by pertussis toxin, confirming the involvement of G proteins from the Gi/Go family. elyssabmargolis.comwikidata.org

Studies in CHO cells expressing the human μ-opioid receptor have provided biochemical evidence for the formation of a ligand/receptor/G protein complex with this compound. atamankimya.com Although this compound acts as an antagonist or partial agonist in some functional assays at the μ receptor, its binding kinetics and sensitivity to guanine nucleotides suggest coupling to G proteins, even if it does not always initiate a full signaling response. atamankimya.com

While the formation of receptor-G protein complexes is a well-established protein-protein interaction modulated by ligands like this compound, detailed research specifically on this compound's influence on other protein-protein interactions, such as receptor heterodimerization beyond the initial receptor-G protein coupling, is not extensively described in the provided search results. However, opioid receptors are known to form heterodimers, which can influence signaling properties. cenmed.com

Intracellular Signaling Pathway Perturbations by this compound

This compound perturbs intracellular signaling pathways primarily through its actions on G protein-coupled opioid and NOP receptors. The most consistently reported downstream effects involve the modulation of second messenger systems, particularly cyclic AMP, and the activation of certain kinases.

Kinase and Phosphatase Activity Modulation by this compound

Research has shown that this compound can activate extracellular signal-regulated protein kinases 1/2 (ERK1/2) in SH-SY5Y human neuroblastoma cells. wikipedia.org This activation was reported to occur via endogenously expressed kappa3 opioid receptors, but not NOP receptors, in this cell line. wikipedia.org Activation of ERK1/2 is a key event in various cellular processes, including cell growth, differentiation, and survival.

Other kinase cascades, such as p38 and JNK MAPK, and protein kinase C (PKC), are known to be involved in opioid receptor signaling and the effects of other opioid ligands wikipedia.orgnih.gov, but direct modulation of their activity specifically by this compound is not detailed in the search results, apart from the ERK activation finding. Similarly, while phosphatases are critical components of signaling pathways, there is no information in the provided snippets regarding this compound's direct effects on phosphatase activity.

Table 3 summarizes the reported effects of this compound on intracellular signaling components.

| Signaling Component | Effect of this compound | Context / Receptor | Reference |

| G proteins (Gi/Go) | Activation ([³⁵S]GTPγS binding) | Various brain regions and cell lines (μ, δ, κ receptors) | elyssabmargolis.comwikipedia.orgwikidata.orgwikipedia.orgatamankimya.com |

| Adenylyl Cyclase | Inhibition | Rat olfactory bulb EPL/GRL (forskolin-stimulated), CHO cells expressing DOR, MOR, KOR, NOP | elyssabmargolis.comwikipedia.orgwikipedia.orgwikidata.orgwikipedia.org |

| Adenylyl Cyclase | Stimulation/Potentiation | Rat olfactory bulb GRL (basal, CRH/PACAP-stimulated) | elyssabmargolis.comwikidata.org |

| Cyclic AMP (cAMP) | Decreased levels | Downstream of adenylyl cyclase inhibition | elyssabmargolis.comwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgnih.govuni.lu |

| Cyclic AMP (cAMP) | Increased levels | Downstream of adenylyl cyclase stimulation | elyssabmargolis.comwikidata.org |

| ERK1/2 | Activation | SH-SY5Y cells (via κ3 receptors) | wikipedia.org |

Gene Expression and Proteomic Alterations Induced by this compound

Research into the effects of this compound on gene expression and proteomic profiles provides insights into the broader cellular responses triggered by its interaction with opioid receptors. While comprehensive studies specifically detailing this compound-induced transcriptomic and proteomic alterations are limited in the provided search results, the general approaches and findings in related opioid research offer a framework for understanding these potential effects.

Transcriptomic Analysis in Response to this compound

Transcriptomic analysis, often utilizing techniques like RNA-seq, is employed to study the complete set of RNA transcripts in a cell or tissue under specific conditions, such as exposure to a chemical compound. 111.68.96nih.gov This allows researchers to identify changes in gene expression levels, providing clues about the biological pathways and cellular processes affected. nih.gov

While direct transcriptomic analyses specifically on this compound treatment are not extensively detailed in the search results, studies on opioid receptor knockout mice and the effects of other opioid ligands highlight the importance of such analyses in understanding the complex opioid system. For instance, transcriptomic profiling has been used to identify differential gene expression in response to various stimuli and in genetically modified organisms, which can be relevant for understanding the downstream effects of opioid receptor modulation by compounds like this compound. 111.68.96nih.govayanetwork.comresearchgate.net Studies on alternative splicing of the OPRM1 gene (encoding the μ-opioid receptor) demonstrate how genetic variations and potentially ligand interactions can influence the expression of different receptor variants, which could in turn affect cellular responses and downstream gene expression. mdpi.com

Proteomic Profiling of this compound-Treated Systems

Proteomic profiling involves the large-scale study of proteins, including their abundance, modifications, and interactions. biorxiv.org Analyzing the proteome of cells or tissues treated with this compound can reveal changes in protein levels and the activation or deactivation of signaling pathways.

The search results indicate that opioid receptors, which are targets of this compound, exist in signaling complexes involving oligomerization with other opioid receptors, other GPCRs, and other cellular proteins like β-arrestin and regulators of G protein signaling (RGS). Proteomic studies can help identify these interaction partners and how this compound binding might alter these complexes, thereby influencing downstream signaling and cellular function. Global organelle profiling using mass spectrometry is a technique that can reveal the subcellular localization of proteins and their remodeling in response to perturbations, which could be applied to study the effects of this compound on protein distribution within the cell. biorxiv.org Although specific proteomic data for this compound treatment is not provided, the methodology is relevant for understanding the protein-level changes induced by its action on opioid receptors and associated signaling pathways.

Biophysical Characterization of this compound-Target Interactions

Biophysical characterization of the interaction between this compound and its target receptors provides quantitative data on binding affinity, kinetics, and the conformational changes induced upon binding. These studies are essential for understanding the molecular basis of this compound's pharmacological profile.

Radioligand binding studies have been used to characterize the binding of this compound to opioid receptors. nih.govptbun.org.pl These studies have shown that tritiated this compound ([³H]this compound) binds to μ-opioid receptors, and in some cases, exhibits biphasic kinetics indicative of binding to multiple affinity states, potentially associated with G protein coupling. nih.govdoi.org The binding of [³H]this compound to a putative κ₃ receptor site has also been reported. ptbun.org.plpnas.org Competition binding studies with other opioid ligands help to define the selectivity and affinity of this compound for different receptor subtypes. mdpi.compnas.org

Functional assays, such as those measuring [³⁵S]GTPγS binding and inhibition of cyclic AMP accumulation, provide insights into the efficacy of this compound at activating or inhibiting downstream signaling pathways upon receptor binding. medchemexpress.comnih.govnih.gov These studies have demonstrated that this compound stimulates G protein coupling and modulates adenylyl cyclase activity through its interaction with μ and δ opioid receptors, and acts as an antagonist at NOP receptors. medchemexpress.comnih.govnih.gov

Biophysical techniques can also explore the interaction of this compound with ion channels modulated by opioid receptors. For instance, studies have shown that nociceptin, an endogenous ligand for the NOP receptor, can inhibit T-type calcium channels, and this effect can be antagonized by this compound, suggesting a biophysical interaction or modulation of this channel activity mediated through the NOP receptor. researchgate.netnih.govnih.gov

While detailed structural data on this compound-receptor complexes from techniques like X-ray crystallography or cryo-EM are not present in the search results, the functional and binding studies provide significant biophysical characterization of these interactions.

Structure Activity and Structure Mechanism Relationship Studies of Nalbzoh

Elucidation of Key Pharmacophores within Nalbzoh Structure

Pharmacophore identification aims to define the essential features of a molecule required for its biological activity. While a specific, universally agreed-upon pharmacophore for this compound across all its targets is complex due to its mixed profile, insights can be drawn from studies on opioid and NOP receptor ligands. Opioid receptor ligands typically interact with conserved residues in the binding pocket, involving features such as a basic nitrogen atom, aromatic rings, and hydroxyl groups. acs.orgmdpi.com For instance, the positively charged nitrogen atom in many NOP agonists is known to form a strong ionic interaction with a conserved aspartate residue in the active site. acs.org Hydrophobic groups are also recognized as important for binding and selectivity at opioid receptors. acs.org

This compound possesses a morphinan (B1239233) core structure, characteristic of many opioids, featuring a tertiary amine nitrogen, hydroxyl groups at positions 3 and 14, and an allyl group at the 17-position. The key modification is the benzoylhydrazone group at the 6-position. The morphinan scaffold likely contributes to binding interactions common to classical opioid receptors (μ, δ, κ). The benzoylhydrazone moiety and the N-allyl substitution are critical determinants of this compound's unique pharmacological profile, influencing its affinity and efficacy at different receptor subtypes, including its notable activity at κ3 and NOP receptors. researchgate.netmedchemexpress.comnih.gov The interplay between the morphinan core and these appended groups defines the pharmacophoric features responsible for this compound's mixed agonist/antagonist properties.

Impact of Functional Group Modifications on this compound Activity

The addition of the benzoylhydrazone group at the 6-position of naloxone (B1662785) fundamentally alters its activity from a general opioid antagonist to a ligand with mixed agonist/antagonist properties. Studies on other opioid derivatives highlight the significant impact of modifications at this position. For example, incorporating an aryl amido group at the 6-position of the morphinan template in naltrexone (B1662487) derivatives can lead to agonism at certain sites. mdpi.com Similarly, modifications at the N-terminus of peptide ligands have been shown to affect κ-opioid receptor activity and selectivity. acs.org

While systematic modifications to this compound itself are not extensively detailed in the provided snippets, the compound serves as an example of how a specific functional group modification (benzoylhydrazone at C6) on a known scaffold (naloxone) can lead to a distinct pharmacological profile. The benzoylhydrazone group likely influences the conformation of the molecule and introduces new interaction points within the receptor binding sites, contributing to its differential activity at μ, δ, κ, and NOP receptors. The N-allyl group at the 17-position is also a common feature in opioid ligands that influences activity.

Rational Design Principles for Enhanced this compound Analogs

Rational design of analogs aims to improve the desired pharmacological properties, such as potency, selectivity, or efficacy, by making targeted structural modifications based on SAR and SMR information. For this compound, understanding its interactions with multiple opioid receptor subtypes provides a basis for designing analogs with altered profiles.

Based on the understanding that the benzoylhydrazone moiety and the N-allyl group are key to this compound's unique activity, rational design efforts could focus on modifying these regions or introducing new functional groups elsewhere on the morphinan scaffold. For example, exploring variations in the benzoyl group or the hydrazone linker could yield insights into the specific interactions mediating activity at κ3 or NOP receptors. Similarly, modifications to the N-substituent at the 17-position, known to influence opioid activity, could be explored.

Structure-based design approaches, utilizing homology models of opioid and NOP receptors, can provide valuable insights into how this compound binds and activates or antagonizes these receptors. acs.orgresearchgate.net Docking studies and molecular dynamics simulations can help predict the binding modes of this compound and its potential analogs, guiding the design of new compounds with improved affinity or selectivity for specific receptor subtypes. The goal would be to design analogs that retain desirable activities (e.g., κ-mediated analgesia) while minimizing undesirable ones (e.g., μ-mediated effects).

Data from binding assays and functional studies (e.g., GTPγS binding, cAMP modulation) are essential for evaluating the pharmacological profiles of designed analogs and refining the rational design process. nih.govtocris.com

Computational Approaches in Nalbzoh Research

Molecular Docking Simulations for Nalbzoh-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when it is bound to a receptor or enzyme. This method estimates the binding affinity between the molecule and its target. For this compound, molecular docking simulations can provide insights into how the compound interacts with different opioid receptor subtypes (μ, δ, κ, NOP) at the atomic level. These simulations can help identify key residues in the receptor binding site that are crucial for the interaction with this compound or its derivatives.

Research on opioid receptors, the targets of this compound, has utilized molecular docking to study ligand binding. For instance, structure-based drug design efforts for μ-opioid receptors have employed molecular docking for binding pose prediction, hit identification, and lead optimization researchgate.net. Studies on the nociceptin (B549756) receptor (NOP), also a target for this compound, have used hybrid docking and shape-based approaches in virtual screening to identify novel binding scaffolds researchgate.netacs.org. While specific detailed data tables solely focused on this compound docking poses or scores were not extensively found in the search results, the application of this technique to opioid and NOP receptors provides a strong basis for its use in studying this compound interactions. The principle involves docking the 3D structure of this compound into the known or modeled 3D structures of the target receptors to predict favorable binding modes and energies researchgate.netmdpi.com.

Molecular Dynamics Simulations of this compound and Target Complexes

Molecular dynamics (MD) simulations extend the insights from molecular docking by simulating the time-dependent behavior of a molecular system, such as this compound bound to an opioid receptor, under physiological conditions. MD simulations allow researchers to observe the flexibility of both the ligand and the receptor, the stability of the binding pose predicted by docking, and the dynamic interactions (e.g., hydrogen bonds, hydrophobic contacts) that occur over time.

MD simulations have been applied in the field of opioid research to understand the dynamics of ligand-receptor complexes and to guide the development of improved opioid drugs nih.gov. For the NOP receptor, homology modeling assisted by MD simulations has been used to generate and refine active-state receptor models for virtual screening acs.org. These studies highlight the utility of MD simulations in providing a more realistic picture of the binding event compared to static docking. Applying MD simulations to this compound-receptor complexes would involve setting up a system containing the complex in a simulated biological environment (e.g., lipid bilayer, water, ions) and simulating its motion over microseconds or longer. This could reveal the stability of this compound binding to different receptor states (e.g., active vs. inactive) and the conformational changes induced upon binding. While direct research findings detailing MD simulations specifically of this compound were not prominently featured, the methodology is standard for studying ligand-GPCR interactions, including those involving opioid receptors nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build predictive models correlating the structural and physicochemical properties of a series of compounds with their biological activity. For this compound derivatives, QSAR modeling can help identify which molecular features are important for activity at specific opioid receptor subtypes and predict the activity of new, untested analogs.

QSAR studies have been performed on derivatives of this compound, specifically examining the relationship between their structure and binding affinities for various opioid receptor subtypes (κ₁, κ₃, μ₁, μ₂, and δ receptors) researchgate.netresearchgate.net. These studies involved making substitutions on the benzoyl ring of this compound and evaluating the effects on binding affinity researchgate.netresearchgate.net. QSAR models were developed to estimate binding affinities, and the validity of these models was supported by comparing estimated and observed values for compounds not included in the initial training set researchgate.netresearchgate.net. The results suggested that substituents on the 4' position of the benzoyl ring might interact with a hydrophobic region of the receptor through Van der Waals interactions researchgate.netresearchgate.net. Segmental parameterization was found to be a potentially better choice for representing steric effects compared to a monoparametric approach researchgate.net.

Here is an example of how data from a QSAR study on this compound derivatives might be presented in a table, based on the description in the search results:

| Derivative (4'-Substitution) | Receptor Subtype | Observed Ki (nM) | Estimated Ki (nM) |

| -H (this compound) | κ₁ | Data not found | Data not found |

| -H (this compound) | κ₃ | Data not found | Data not found |

| -H (this compound) | μ₁ | Data not found | Data not found |

| -H (this compound) | μ₂ | Data not found | Data not found |

| -H (this compound) | δ | Data not found | Data not found |

| Acetylamino | κ₁ | Data not found | Data not found |

| Acetylamino | κ₃ | Data not found | Data not found |

| ... | ... | ... | ... |

(Note: Specific Ki values for this compound and its derivatives from the described QSAR studies were not available in the provided search snippets. The table structure above is illustrative of how such data would be presented if found.)

QSAR models for this compound derivatives have been reported to provide satisfactory estimates for most receptors studied, except for the δ receptor, where results were less certain researchgate.netresearchgate.net.

De Novo Design of this compound Analogs Using Computational Tools

De novo design is a computational approach used to design novel molecular structures with desired properties, often based on the structure of a target binding site. For this compound research, de novo design tools could be employed to generate new molecular entities that are structurally related to this compound but potentially have improved affinity, selectivity, or pharmacological profiles at opioid receptors.

Computer programs for de novo molecular design explore the chemical space to generate molecules that are complementary in shape and chemical properties to a target binding site researchgate.net. This involves building molecules atom by atom or fragment by fragment within the receptor cavity, guided by algorithms that assess complementarity and potential interactions researchgate.net. While the search results mention de novo design in the context of exploring molecules complementary to enzyme binding sites and discovering PAR-1 antagonists, and refer to a program called GrowMol researchgate.netscience.govscience.gov, there were no specific details found about the direct application of de novo design specifically to generate novel this compound analogs targeting opioid receptors. However, given that this compound is an opioid ligand and de novo design is used in the discovery of new ligands for various targets, including GPCRs, this approach is conceptually applicable. The process would involve using the 3D structure of an opioid receptor binding site as a template to computationally design molecules that fit and interact favorably, potentially leading to novel structures inspired by or related to the this compound scaffold.

In Silico ADMET Prediction and Modeling for this compound

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and modeling are computational methods used to estimate the pharmacokinetic and toxicity properties of a compound. These predictions are crucial in drug discovery and development to assess how a compound will behave in a biological system and to identify potential issues early in the process.

For this compound and its potential analogs, in silico ADMET modeling can predict properties such as oral absorption, blood-brain barrier permeability (relevant for CNS targets like opioid receptors), metabolic stability (e.g., interactions with cytochrome P450 enzymes), plasma protein binding, and potential toxicity endpoints. These predictions are based on the chemical structure of the compound and can help prioritize compounds for further experimental testing.

While the search results highlighted the importance of pharmacokinetic properties and toxicity evaluation through ADMET prediction for other compounds in drug discovery pipelines science.gov, there were no specific research findings detailing in silico ADMET predictions specifically for this compound. However, the methodology is standard in computational medicinal chemistry. Applying in silico ADMET tools to this compound would involve calculating various molecular descriptors and using pre-built predictive models or developing custom models based on relevant datasets to estimate its ADMET profile. This information would be vital for assessing the drug-likeness and potential in vivo behavior of this compound and its designed analogs.

Preclinical Biological Investigations of Nalbzoh

In Vitro Cellular Models for Nalbzoh Efficacy and Selectivity Assessment

In vitro cellular models have been instrumental in assessing the efficacy and selectivity of this compound at a cellular level. These models allow for controlled environments to study direct interactions with receptors and downstream signaling pathways.

Cell Line-Based Studies of this compound

Transfected cell lines expressing specific opioid receptor subtypes, such as Chinese hamster ovary (CHO) cells expressing human mu-opioid receptors (MOR) or kappa-opioid receptors (KOR), have been widely utilized in this compound research. Studies in CHO/MOR cells demonstrated that this compound stimulated [³⁵S]GTPγS binding and inhibited cyclic AMP accumulation. nih.gov While more potent than the agonist DAMGO in stimulating [³⁵S]GTPγS binding, this compound exhibited lower maximal efficacy (Emax), indicating partial agonist activity at the MOR. nih.gov In CHO/KOR cells, this compound stimulated [³⁵S]GTPγS binding with potency and Emax values comparable to the KOR agonist (−)-U-50,488. nih.gov

Neuroblastoma cell lines, including SH-SY5Y and BE(2)-C, have also been employed. nih.gov These cell lines were used to identify κ₃-opioid receptors labeled by [³H]this compound. nih.gov Functional studies in these lines showed that this compound inhibited cyclic AMP accumulation, a finding consistent with the involvement of κ₃ opioid receptors. nih.gov

Further studies using CHO/MOR-1 cells, stably transfected with MOR-1, characterized this compound as a potent mu antagonist in adenylyl cyclase studies. researchgate.netnih.gov Binding studies in these cells confirmed this compound's high affinity for the mu receptor. researchgate.netnih.gov Kinetic studies revealed a biphasic dissociation for [³H]this compound from MOR-1, where the slower component, representing a higher affinity state, was dependent on coupling to G-proteins. nih.govdoi.org This high-affinity state was selectively abolished by guanine (B1146940) nucleotides and eliminated by pertussis toxin treatment, suggesting that this compound labels a G-protein coupled state of the receptor despite acting as a functional antagonist. nih.govdoi.org

Table 1: In Vitro Activity of this compound and Reference Ligands in Transfected CHO Cells

| Cell Line | Assay | Ligand | pEC₅₀ (Mean ± S.E.M.) | Emax (% of basal) (Mean ± S.E.M.) |

| CHO/MOR | [³⁵S]GTPγS binding | This compound | ~8.2 | ~107 ± 4 |

| CHO/MOR | [³⁵S]GTPγS binding | DAMGO | ~7.2 | ~180 ± 9 |

| CHO/KOR | [³⁵S]GTPγS binding | This compound | ~7.5 | ~4.9-fold increase (P<0.001) |

| CHO/KOR | [³⁵S]GTPγS binding | (−)-U-50,488 | ~7.5 | ~4.9-fold increase (P<0.001) |

| CHO/MOR-1 | Adenylyl Cyclase | This compound | Antagonist | - |

| CHO/MOR-1 | [³H]this compound Binding | High Affinity | - | G-protein dependent |

| CHO/MOR-1 | [³H]this compound Binding | Lower Affinity | - | - |

Note: Values are approximate based on graphical data or descriptions in the source text where precise numerical values were not presented with standard error.

Primary Cell Culture Investigations of this compound

While primary cell cultures, directly isolated from tissues, are valuable models for mimicking in vivo physiological conditions and have applications in various research areas including drug testing nih.govkosheeka.combemek.co.il, specific published studies detailing the investigation of this compound using primary cell culture models were not identified in the conducted search.

Organoid and 3D Culture Models for this compound Research

Organoid and 3D cell culture models represent advanced in vitro systems that can recapitulate aspects of tissue architecture and function, offering advantages for disease modeling and drug screening nih.govyoutube.comlabmanager.comyoutube.comthermofisher.com. However, specific published research investigating the effects or mechanisms of this compound utilizing organoid or 3D cell culture models was not found in the conducted search.

Ex Vivo Tissue Explant Studies with this compound

Ex vivo tissue explant studies allow for the investigation of compound effects on intact tissue removed from an organism. This compound has been investigated in such models. Studies using rat striatum tissue demonstrated that this compound was capable of causing G protein activation and modulating adenylyl cyclase activity, leading to either stimulation or inhibition of cyclic AMP formation in specific layers. nih.gov

Furthermore, the effects of this compound have been tested on responses of mechanosensitive pelvic nerve afferent fibers to noxious colorectal distension in an ex vivo setting. This compound dose-dependently inhibited these afferent fiber responses. physiology.org These inhibitory effects were suggested to be mediated by an action at κ-opioid-like receptors associated with the afferent fibers, potentially representing a receptor distinct from the centrally characterized κ-opioid receptor. physiology.org

In Vivo Animal Models for Mechanistic Elucidation of this compound

In vivo animal models, particularly rodents, are critical for understanding the complex pharmacological actions and potential mechanisms of compounds within a living system. nih.govfrontiersin.orgijpras.comfrontiersin.orgbiospective.com this compound has been extensively studied in rodent models to elucidate its in vivo effects and mechanisms.

Rodent Models for this compound Research

Mouse and rat models have been widely used in this compound research. nih.govviamedica.plnih.govnih.govresearchgate.netresearchgate.net Studies in mice have shown that this compound produces analgesia in standard pain models such as the tail-flick, hot plate, and writhing assays. nih.gov Interestingly, this analgesic effect was not reversed by selective antagonists for mu, delta, or kappa₁ opioid receptors, suggesting a distinct mechanism of action for this compound-induced analgesia. nih.gov Further investigation in mice, using intracerebroventricular or intrathecal administration of antagonists, indicated that the analgesia observed with systemically administered this compound was mediated through a supraspinal mechanism. nih.gov

Research in NOP receptor-deficient mice suggested that the in vivo actions of this compound might be mediated by the blockade of the NOP receptor rather than stimulation of κ₃-opioid receptors, a finding that contrasts with some in vitro characterizations. nih.gov Studies in Pnoc knockout mice, lacking the gene for the NOP endogenous ligand, also investigated this compound's effects on emotional memory, showing that this compound facilitated memory retention in a dose-dependent manner and blocked the memory-impairing effects of Nociceptin (B549756)/Orphanin FQ (N/OFQ). researchgate.net

In studies comparing opioid analgesia in MOR-1 exon-1 knockout mice and wild-type mice, this compound, classified as a κ₃ drug in this context, showed analgesic effects that were not dependent on the presence of MOR-1 exon-1. nih.gov

Studies in rats have also contributed to understanding this compound's activity at endogenous opioid receptors, including investigations in the striatum. nih.gov Furthermore, studies in CD-1 mice exploring the interaction between the sigma1 receptor system and opioid analgesia found that supraspinally administered (+)-pentazocine diminished the analgesic effect of systemically administered this compound. researchgate.net

Table 2: Summary of Selected In Vivo Findings with this compound in Rodent Models

| Animal Model | Study Focus | Key Findings |

| Mice | Analgesia (Tail-flick, Hot plate, Writhing) | Produces analgesia; not reversed by mu, delta, or kappa₁ selective antagonists. nih.gov |

| Mice | Mechanism of Analgesia | Supraspinal mechanism indicated by antagonist studies. nih.gov |

| NOP receptor-deficient mice | In vivo action mechanism | Suggests mediation via NOP receptor blockade rather than κ₃ stimulation. nih.gov |

| Pnoc knockout mice | Emotional Memory | Facilitated memory retention and blocked N/OFQ-induced impairment. researchgate.net |

| MOR-1 exon-1 knockout mice | Opioid Analgesia | Analgesic effect independent of MOR-1 exon-1. nih.gov |

| Rats | Striatal Opioid Receptors | Activated G proteins and modulated adenylyl cyclase activity in striatum. nih.gov |

| CD-1 Mice | Sigma1 Receptor Interaction | Systemic this compound analgesia diminished by supraspinal (+)-pentazocine. researchgate.net |

Zebrafish and Other Lower Vertebrate Models for this compound

While zebrafish and other lower vertebrate models are increasingly utilized in drug discovery and preclinical research, particularly for assessing developmental toxicity, neurobehavioral effects, and the function of conserved molecular pathways, specific published research detailing the use of this compound in these models is limited based on available information science.govresearchgate.net. Zebrafish embryos, for instance, have been employed to study the effects of various substances on opioid receptors and related signaling pathways during embryogenesis science.gov. The conserved nature of opioid receptors and associated genes in zebrafish makes them a potentially relevant model for investigating the fundamental mechanisms of this compound's interaction with these targets and its potential developmental impacts. However, comprehensive studies specifically evaluating the preclinical biological investigations of this compound within zebrafish or other lower vertebrate systems were not readily identified in the surveyed literature. Future research could explore the utility of these models to assess conserved pharmacological responses or potential off-target effects of this compound during early development.

Pharmacokinetic and Pharmacodynamic Modeling of this compound in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the absorption, distribution, metabolism, excretion, and effect profile of a compound in preclinical species. Research on this compound in rodents, primarily mice and rats, has provided insights into its PK/PD characteristics, particularly in the context of its analgesic and opioid receptor-mediated effects nih.govnih.govoup.comiiab.mecapes.gov.brprevor.comfrontiersin.orgacs.orgnih.gov.

Pharmacodynamic studies have extensively characterized this compound's activity at opioid receptors. It acts as a potent full agonist at the κ-opioid receptor, a partial agonist at μ and δ opioid receptors, and an antagonist at NOP receptors medchemexpress.comnih.gov. This mixed profile contributes to its observed analgesic effects in rodent models medchemexpress.comnih.govcapes.gov.brresearchgate.net. Studies have shown that this compound can elicit analgesia through a distinct supraspinal κ3 system nih.gov. The duration of action of this compound appears prolonged, which has been correlated with a slow rate of dissociation from mu receptors in binding assays nih.gov.

While specific detailed pharmacokinetic modeling data (e.g., compartmental analysis, clearance rates, volume of distribution values) for this compound across various preclinical species were not comprehensively available in the provided search results, the pharmacodynamic effects and their duration have been reported, implying underlying PK properties influencing these observations nih.govoup.comcapes.gov.br. For instance, the observation that systemically administered this compound analgesia is reversed by intracerebroventricular, but not intrathecal, administration of an antagonist suggests a supraspinal mechanism of action, indirectly related to its distribution properties within the central nervous system nih.gov.

Illustrative Pharmacodynamic Findings of this compound in Preclinical Models:

| Opioid Receptor Subtype | Activity Profile | Observed Effect (Rodent Models) | Reference(s) |

| Kappa (κ) | Full Agonist (κ3) | Analgesia | medchemexpress.comnih.govnih.govresearchgate.net |

| Mu (μ) | Partial Agonist/Antagonist | Antagonism of μ-agonist effects, Partial Analgesia | medchemexpress.comnih.govnih.govnih.gov |

| Delta (δ) | Partial Agonist/Antagonist | Antagonism of δ-agonist effects | medchemexpress.comnih.govnih.govnih.gov |

| NOP | Antagonist | Blocks agonist-induced NOP activation, Blocks NOP-induced supraspinal nociception | medchemexpress.comnih.govresearchgate.net |

Further detailed pharmacokinetic studies and integrated PK/PD modeling would be necessary to fully characterize the time course of this compound exposure and its relationship to the magnitude and duration of its pharmacological effects in various preclinical species.

Target Engagement Biomarker Identification for this compound

Target engagement biomarkers are critical indicators that demonstrate whether a therapeutic candidate interacts with its intended molecular target in a biological system oncolines.comnih.govuniversiteitleiden.nl. For this compound, given its well-characterized activity at opioid receptors, target engagement is primarily assessed by evaluating its binding and functional modulation of these receptors in preclinical models guidetopharmacology.orgmedchemexpress.comnih.govnih.govnih.gov.

In vitro binding assays using cell lines expressing specific opioid receptor subtypes or tissue membranes from preclinical species have been instrumental in quantifying this compound's affinity for μ, δ, κ, and NOP receptors medchemexpress.comnih.govnih.govnih.gov. These studies provide direct evidence of this compound's ability to bind to its molecular targets. Functional assays, such as adenylyl cyclase inhibition or GTPγS binding assays, further confirm target engagement by measuring the downstream signaling events triggered or blocked by this compound binding medchemexpress.com. The pEC50 values obtained from these functional assays serve as quantitative measures of this compound's potency at each receptor subtype, reflecting its engagement and activation or inhibition of receptor signaling medchemexpress.com.

In vivo, target engagement of this compound can be inferred through pharmacological responses that are characteristic of modulating specific opioid receptor subtypes. For example, the induction of analgesia that is sensitive to selective κ-opioid receptor antagonists serves as a strong indicator of this compound engaging the κ-opioid system in vivo nih.govresearchgate.net. Similarly, the antagonism of μ or δ agonist-induced effects by this compound in preclinical behavioral models provides evidence of its engagement with these receptors in vivo nih.gov.

While the provided information highlights the assessment of this compound's receptor binding and functional activity, which are key aspects of target engagement, specific studies solely focused on the identification of novel, indirect target engagement biomarkers (e.g., changes in protein phosphorylation, gene expression, or metabolite levels resulting from receptor engagement) for this compound were not explicitly detailed oncolines.comnih.govuniversiteitleiden.nl. However, the established in vitro and in vivo pharmacological characterization of this compound's opioid receptor interactions effectively serves as a direct measure of its target engagement in preclinical investigations.

Summary of this compound Target Engagement Assessment:

| Method of Assessment | Type of Engagement Measured | Key Findings (from search results) | Reference(s) |

| In vitro Binding Assays | Direct Binding Affinity | Quantifiable affinity for μ, δ, κ, and NOP receptors. | medchemexpress.comnih.govnih.govnih.gov |

| In vitro Functional Assays | Receptor Activation/Inhibition | Agonist activity at κ, partial agonist at μ and δ, antagonist at NOP (e.g., cAMP, GTPγS assays). | medchemexpress.com |

| In vivo Pharmacological Effects | Functional Engagement | Analgesia mediated via κ3 system, antagonism of μ and δ effects in behavioral models. | medchemexpress.comnih.govresearchgate.net |

The comprehensive pharmacological profiling of this compound at opioid receptors provides robust evidence of its target engagement in preclinical studies, forming a critical basis for understanding its mechanism of action.

Advanced Analytical and Bioanalytical Methodologies for Nalbzoh Research

Chromatographic Techniques for Nalbzoh Isolation and Quantification in Research Matrices

Chromatography plays a vital role in separating this compound from complex mixtures and quantifying its concentration. Different chromatographic approaches offer varying degrees of selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. It is frequently employed for assessing the purity of this compound samples, with reported purities often exceeding 99% as determined by HPLC rndsystems.com. HPLC is also utilized in the purification of compounds like Orphanin FQ/nociceptin (B549756) (OFQ/N), which are studied alongside this compound in some research contexts, indicating its general applicability for purifying related molecules jneurosci.orgnih.gov. The principle involves the separation of components based on their interactions with a stationary phase and a mobile phase, allowing for the isolation and subsequent detection of this compound.

Gas Chromatography (GC) Applications for this compound

Gas Chromatography (GC) is another chromatographic technique that can be applied in the analysis of organic compounds. While direct detailed applications for this compound isolation or quantification in research matrices using GC were not extensively highlighted in the reviewed literature, GC, often coupled with mass spectrometry (GC-MS), is a standard method for the analysis of various compounds, including steroids and metabolites in biological samples jneurosci.orgjneurosci.orgnih.gov. GC methods are known for their sensitivity and selectivity but may require sample preparation steps like derivatization depending on the compound's volatility and thermal stability researchgate.net. Studies on related compounds like naltrexone (B1662487) have employed GC, although sometimes noting the need for extensive sample preparation researchgate.net. This suggests that GC could potentially be adapted for this compound analysis, particularly if volatility can be managed or if analyzing volatile derivatives or degradation products.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) provides powerful capabilities for identifying and quantifying this compound, as well as characterizing its structure and potential metabolites. The coupling of chromatography with MS enhances the analytical specificity and sensitivity.

LC-MS/MS for this compound Quantification and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique commonly used for the quantification of pharmaceutical compounds and their metabolites in biological matrices. While specific data on this compound quantification by LC-MS/MS was not detailed, this method has been successfully applied for the simultaneous determination of related compounds like naltrexone and its metabolite in plasma, demonstrating its suitability for analyzing opioid-related compounds researchgate.net. LC-MS/MS allows for the selective detection of target ions, minimizing interference from the sample matrix and enabling accurate quantification even at low concentrations. It is also invaluable for metabolite identification by providing structural information through fragmentation patterns. The analysis of neuropeptides and other small molecules in complex biological samples often utilizes LC-MS/MS, indicating its broad utility in bioanalytical research relevant to studies involving this compound researchgate.net.

High-Resolution Mass Spectrometry for this compound Characterization

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that are crucial for determining the elemental composition of this compound and its potential transformation products or metabolites. HRMS, often coupled with chromatography (e.g., GC-Orbitrap-HRMS or LC-HRMS), allows for the precise characterization of compounds by distinguishing between molecules with very similar nominal masses nih.govscience.gov. This is particularly important for confirming the structure of synthesized this compound and identifying unknown metabolites in research studies. HRMS has been used in the analysis of metabolites of other compounds and for neuropeptide characterization, highlighting its power in structural elucidation within complex biological contexts nih.govresearchgate.net. Structure verification of compounds studied alongside this compound has also been performed using mass spectroscopy jneurosci.orgnih.govresearchgate.net.

Spectroscopic Methods in this compound Research

Spectroscopic methods provide complementary information about the structure and properties of this compound. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV/Vis) spectroscopy are fundamental tools in organic chemistry for structural elucidation and confirmation thieme-connect.de. While specific spectroscopic data or detailed applications for this compound were not prominently featured in the provided search results, these methods would routinely be applied in the comprehensive characterization of this compound. IR spectroscopy can provide information about the functional groups present, NMR spectroscopy can reveal the arrangement of atoms within the molecule, and UV/Vis spectroscopy can be used to study electronic transitions and quantify the compound if it has a chromophore. The structures of related compounds have been deduced using infrared spectroscopy and elemental analysis mdpi.com.

Immunoassays and Biosensors for this compound Detection in Research Samples

Research into chemical compounds often utilizes a variety of analytical techniques to detect and quantify the substance in different matrices. Immunoassays and biosensors represent powerful approaches for the specific detection of target molecules based on biological recognition elements. While the search results did not yield specific studies detailing the use of immunoassays or biosensors specifically for the detection of this compound, the principles of these methods are applicable to compounds like this compound, particularly in biological or complex research samples.

Immunoassays leverage the high specificity of antibody-antigen interactions for detection. An antibody that selectively binds to this compound could be developed and used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay), to detect and potentially quantify this compound in research samples. These methods can offer high sensitivity and throughput, making them valuable for screening or quantifying this compound in biological fluids or tissue extracts.

Biosensors integrate a biological recognition element (like an antibody, enzyme, or receptor) with a transducer that converts the biological recognition event into a measurable signal (e.g., electrical, optical, or mechanical). benthamopen.comfrontiersin.org For this compound detection, a biosensor could be engineered with a recognition element that specifically interacts with this compound. For instance, a biosensor utilizing an opioid receptor, to which this compound is known to bind, could potentially be developed to detect its presence. medchemexpress.com Electrochemical biosensors, which measure changes in electrical signals resulting from the biological interaction, are a common type used for detecting various substances. benthamopen.comnih.govresearchgate.net The development of nano-enabled biosensors is also an active area of research, offering potential for increased sensitivity and faster detection times. frontiersin.org Although specific this compound biosensors were not identified in the search, the underlying technologies and principles are well-established for detecting a wide range of molecules in research settings.

Radiometric Assays for this compound Binding and Uptake Studies

Radiometric assays are a cornerstone in studying the binding and uptake of compounds, particularly in pharmacological research involving receptors and transporters. These assays utilize radioactively labeled ligands to quantify binding sites, determine binding affinities, and assess the uptake of substances into cells or tissues. Research on this compound has indeed employed radiometric assays, specifically radioligand binding studies, to investigate its interaction with opioid receptors. nih.govnih.gov

Studies have demonstrated that [³H]this compound binds with high affinity to κ3-opioid sites. nih.gov These sites were characterized pharmacologically by their relative insensitivity to certain KOR agonists and antagonists. nih.gov [³H]this compound-labelled κ3-opioid receptors have been identified in neuronal cell systems, including calf striatum. nih.gov

Radioligand binding studies involving [³H]this compound have also provided insights into its interaction with other opioid receptor subtypes expressed in cell lines. For example, in Chinese hamster ovary (CHO) cells expressing the human μ-opioid receptor, [³H]this compound displayed biphasic dissociation kinetics, suggesting the presence of two affinity states of the receptor. doi.org This biphasic binding was sensitive to guanine (B1146940) nucleotides, indicating that [³H]this compound was coupling to G proteins. doi.org Further research using [³H]this compound in equilibrium binding studies in the presence of a stable GTP analog showed an enhancement of affinity, suggesting a preferential affinity for the inactive state of the receptor and a low level of negative efficacy at the μ-opioid receptor. doi.org

Radiometric assays, such as the [³⁵S]GTPγS binding assay, are also used to assess the functional activity of compounds at G protein-coupled receptors, including opioid receptors. nih.govnih.govresearchgate.net This assay measures the exchange of GDP for the non-hydrolyzable GTP analog [³⁵S]GTPγS upon receptor activation. researchgate.net Studies have shown that this compound stimulates [³⁵S]GTPγS binding at μ, δ, and κ opioid receptors expressed in CHO cells and in rat striatum, indicating agonist activity. nih.govnih.gov The potency and efficacy of this compound have been quantified using this method, providing detailed research findings on its pharmacological profile at different opioid receptor subtypes. nih.govnih.gov

For example, in CHO cells expressing the δ-opioid receptor (DOR), this compound increased [³⁵S]GTPγS binding with a pEC₅₀ of 8.49. nih.gov At the κ-opioid receptor (KOR), this compound stimulated [³⁵S]GTPγS binding with a pEC₅₀ of 9.70. nih.gov These detailed findings from radiometric assays are crucial for understanding the interactions of this compound with its biological targets.

While the search results primarily focused on binding studies, radiometric assays can also be adapted to study the cellular uptake of labeled compounds, although specific data on this compound uptake using these methods were not prominently featured in the search results. General methodologies for cell-based radiotracer uptake inhibition assays exist and are used to assess the potency of drugs that target transporters. nih.gov

Future Research Trajectories and Conceptual Applications of Nalbzoh

Development of Next-Generation Nalbzoh Analogs

The diverse activity of this compound across multiple opioid and NOP receptors highlights its potential as a starting point for the design and synthesis of novel analogs with improved selectivity and desired functional profiles. Research indicates that this compound has served as a lead compound in the development of ligands for the ORL1/NOP receptor wikipedia.orgwikipedia.orgwikipedia.org. The exploration of structural modifications to the this compound scaffold could lead to the creation of next-generation compounds with enhanced affinity or selectivity for specific receptor subtypes (μ, δ, κ, or NOP) or even biased signaling properties, where a ligand preferentially activates certain downstream pathways over others tocris.com. This targeted approach aims to dissect the distinct physiological roles mediated by each receptor and pathway, potentially leading to compounds with more specific therapeutic effects and reduced off-target interactions. The development of bifunctional ligands, combining activity at multiple targets like NOP and MOP receptors, represents another conceptual direction, building upon the understanding gained from compounds like this compound nih.gov.

Exploration of Novel Conceptual Therapeutic Avenues for this compound

The pharmacological actions of this compound at various opioid and NOP receptors suggest potential conceptual therapeutic applications across a range of conditions. Its interaction with these receptor systems is relevant to research areas including pain modulation, anxiety, learning, memory, and substance use disorders Current time information in New York, NY, US.nih.govwikipedia.orgwikipedia.orgwikipedia.org. Furthermore, studies have indicated that this compound can influence T-type calcium channels, and this effect, observed in the context of nociceptin's action, suggests a conceptual link to the development of novel anticonvulsant therapies, although this avenue requires further dedicated investigation genscript.comnih.gov. The complex interplay between opioid systems and other neurotransmitter systems, such as the dopaminergic system, where this compound's effects have been studied in knockout mice, may also unveil novel therapeutic targets wikipedia.org. The concept of leveraging biased signaling pathways activated by ligands interacting with opioid receptors, potentially informed by studies with compounds like this compound, is a key area for developing therapeutics with improved side effect profiles tocris.com.

Combination Strategies Involving this compound

Future research may explore combination strategies involving this compound, either as a pharmacological tool or as a component in multi-drug regimens in research models. Studies have already utilized this compound in combination with other agents, such as morphine or antagonists like nor-BNI, to probe the mechanisms of opioid receptors and their interactions Current time information in New York, NY, US.nih.govnih.govwikipedia.orgnih.gov. Conceptually, combining this compound or its future analogs with compounds targeting other systems involved in pain or neurological disorders could offer synergistic effects or mitigate undesirable outcomes in research settings. For example, the broader concept of combining opioid analgesics with inhibitors of glial activation is being explored as a strategy in chronic pain research frontiersin.org. While specific research on combining this compound with a wide array of other compounds is limited in the provided sources, its known interactions with multiple opioid and NOP receptors make it a candidate for inclusion in future polypharmacology investigations in research models aimed at understanding complex biological processes.

Advanced Delivery Systems for this compound in Research Models

The investigation of advanced delivery systems for this compound in research models represents a conceptual area for optimizing its pharmacological study. While the provided information notes that this compound can be administered systematically nih.gov, optimizing its delivery to specific tissues or across biological barriers, such as the blood-brain barrier, could enhance the precision and efficacy of research studies. Although no specific research on advanced delivery systems for this compound was found, the broader field of drug delivery research, including the use of nanoparticles, offers potential strategies that could be conceptually applied to this compound to improve its pharmacokinetic and pharmacodynamic properties in experimental settings nih.gov. Such advancements in delivery could facilitate more targeted investigations of this compound's effects on specific receptor populations or in particular brain regions within research models.

Integration of this compound Research with Systems Biology Approaches

Integrating research on this compound with systems biology approaches offers a powerful conceptual framework for understanding its complex actions within the broader context of biological networks. Given that this compound interacts with multiple receptor types and influences downstream signaling pathways like cyclic AMP modulation and G protein activation, its effects are not isolated but rather part of an interconnected system Current time information in New York, NY, US.wikipedia.org. Future research could conceptually utilize systems biology tools and methodologies to model the interactions of this compound with its targets and predict its effects on cellular and physiological processes. This could involve developing computational models that integrate data on receptor binding, signaling cascades, and downstream functional outcomes. Such an integrated approach could provide a more holistic understanding of how this compound perturbs the opioid and NOP systems and how these perturbations relate to observed biological effects in research models. While the provided sources describe detailed pharmacological findings, explicitly framing future studies within a systems biology context could yield deeper insights into the multifaceted actions of this compound.

Conclusion and Research Outlook

Synthesis of Key Findings in Nalbzoh Research

This compound (Naloxone benzoylhydrazone) is characterized as a mixed opioid receptor agonist/antagonist with distinct activity profiles across different receptor subtypes. Key findings indicate that this compound functions as a potent and full agonist at κ-opioid receptors (KOR). tocris.com Simultaneously, it acts as a partial agonist at both μ- (MOR) and δ-opioid receptors (DOR). tocris.comnih.gov In contrast to its agonist activity at KOR, MOR, and DOR, research demonstrates that this compound fails to exert agonist effects at nociceptin (B549756)/orphanin FQ peptide (NOP) receptors and instead antagonizes agonist-induced NOP activation. tocris.comnih.gov

Studies employing techniques such as [35S]GTPγS binding and cyclic AMP accumulation assays have quantified this compound's potency and efficacy at these receptors. For instance, it stimulates [35S]GTPγS binding and inhibits cyclic AMP formation at KOR with high potency (pEC50 values around 9.70 and 9.45, respectively). tocris.comnih.govmedchemexpress.com At MOR and DOR, it shows lower efficacy compared to selective agonists but still demonstrates partial agonist activity with pEC50 values in the range of 8.49 to 8.74. tocris.comnih.govmedchemexpress.com Its antagonist activity at NOP receptors has also been observed in these assays. nih.gov

Beyond its in vitro receptor pharmacology, this compound has shown significant in vivo effects, particularly related to analgesia and feeding behavior. It has been reported to stimulate κ-, μ-, and δ-mediated analgesia. tocris.com Interestingly, studies in mice have revealed a complex, biphasic analgesic response to increasing doses of this compound, where low doses partially antagonized morphine analgesia, higher doses caused complete antagonism, and even higher doses resulted in a return of analgesia when administered alone. medchemexpress.com this compound has also demonstrated activity in rats. medchemexpress.com Furthermore, central and peripheral administration of this compound has been shown to increase food intake in rats, suggesting a role for the κ3 receptor in ingestive behavior distinct from κ1 effects. nih.gov Research using opioid receptor triple knockout mice has been instrumental in characterizing the relative contributions of opioid and ORL1 (NOP) activity to this compound binding. researchgate.net

Outstanding Questions and Challenges in this compound Studies

Despite the progress made in characterizing this compound, several outstanding questions and challenges remain in its study. A significant challenge lies in fully elucidating its complex binding profile and the functional consequences of its mixed agonist/antagonist activity across multiple opioid receptor subtypes, including the proposed κ3 receptor and the NOP receptor (ORL1). While some studies suggest binding to classical opioid receptors and ORL1, the precise nature and implications of κ3 receptor involvement continue to be areas of investigation. nih.govresearchgate.netptbun.org.pl

Understanding the mechanisms underlying the observed biphasic analgesic response in vivo presents another challenge. medchemexpress.com The dose-dependent shift from antagonizing morphine analgesia to producing analgesia when administered alone requires further investigation to clarify the interplay between its agonist and antagonist activities at different opioid receptors in a physiological context.

Furthermore, while studies have indicated this compound's effects on food intake, the complete signaling pathways and neural circuits involved in this behavior mediated by this compound, particularly through the κ3 receptor, warrant deeper exploration. nih.gov The relative contributions of its activity at κ, μ, δ, and NOP receptors to its various in vivo effects, including analgesia and appetite modulation, still need to be precisely determined.

Broader Implications of this compound Research for Chemical Biology and Related Fields

Research into this compound carries broader implications for chemical biology and related fields, particularly in the area of opioid receptor pharmacology and drug development. As a ligand with a unique profile of activity across multiple opioid receptor subtypes, this compound serves as a valuable tool for dissecting the roles of individual opioid receptors and their interactions in complex biological processes such as pain and appetite regulation. tocris.comnih.gov

Understanding the structure-activity relationships that dictate this compound's mixed agonist/antagonist properties can inform the design of novel ligands with more selective or tailored activity profiles. This is crucial for the development of new therapeutic agents with potentially improved efficacy and reduced side effects compared to existing opioids. The study of this compound's interaction with the NOP receptor also contributes to the growing understanding of this receptor system and its potential as a therapeutic target. tocris.comnih.gov

Q & A

Q. Experimental Design

- Stress testing : Expose this compound to accelerated degradation conditions (e.g., UV light, humidity, oxidative agents) and monitor via LC-MS .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

- Control variables : Document ambient factors (e.g., atmospheric oxygen levels) that may influence degradation pathways .

What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Q. Data Analysis

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC₅₀ values .

- Outlier detection : Apply Grubbs' test or robust regression to minimize false positives in high-throughput assays .

- Power analysis : Predefine sample sizes using tools like G*Power to ensure statistical validity .

How can interdisciplinary approaches enhance the study of this compound's pharmacokinetic properties?

Q. Advanced Methodology

- In silico modeling : Combine molecular dynamics simulations (e.g., AMBER, GROMACS) with in vitro absorption assays to predict bioavailability .

- Microfluidic systems : Use organ-on-a-chip platforms to mimic human metabolic pathways and assess hepatic clearance .

- Ethnopharmacological data : Cross-reference traditional medicinal uses with modern biochemical assays to identify novel therapeutic targets .

What strategies address reproducibility challenges in this compound synthesis protocols?

Q. Reproducibility Best Practices

- Open-source protocols : Publish step-by-step workflows with raw data (e.g., reaction yields, purification logs) in repositories like Zenodo .

- Reagent standardization : Source chemicals from certified suppliers and validate lot-to-lot consistency .

- Peer-review collaboration : Engage in pre-publication peer review to identify protocol ambiguities .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.